molecular formula C11H22N2O3 B2755750 rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate CAS No. 2165749-18-6

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate

Cat. No.: B2755750
CAS No.: 2165749-18-6
M. Wt: 230.308
InChI Key: MHDNBYFVKCAJOW-DTWKUNHWSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is a chiral piperidine derivative featuring a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate protecting group at the 3-position. Its stereochemistry is defined as (3R,4S), and the "rac-" prefix indicates a racemic mixture of enantiomers. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug development .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNBYFVKCAJOW-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), which may influence binding interactions in drug design .
  • Substituent Effects : Hydroxymethyl (target compound) enhances hydrophilicity, whereas aryl (e.g., 2-fluorophenyl in ) or methoxy groups () increase lipophilicity.
  • Stereochemistry : The (3R,4S) configuration in the target compound contrasts with (3S,4R) in and (3R,4R) in , which can significantly alter biological activity and synthetic pathways.

Research Findings and Challenges

  • Stereochemical Purity : Racemic mixtures (e.g., the target compound) require chiral separation techniques, increasing complexity and cost .
  • Software in Structural Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving stereochemistry and validating crystal structures.

Biological Activity

Rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is a chemical compound with significant potential in pharmacological research. It is characterized by its unique molecular structure comprising a tert-butyl group and a hydroxymethyl-substituted piperidine ring. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor interactions.

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 54012-73-6

The compound is synthesized through the reaction of tert-butyl carbamate with a suitable piperidine derivative, typically employing bases like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran or dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, enhancing binding affinity and modulating the activity of target molecules .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides. This suggests potential applications in treating neurodegenerative conditions .

Study 1: In Vitro Neuroprotection

A study investigated the effects of this compound on astrocyte viability in the presence of Aβ 1-42. Results indicated that treatment with the compound improved cell viability significantly compared to untreated controls. Specifically:

  • Aβ-induced cell viability decrease : 43.78%
  • Cell viability with rac-tert-butyl treatment : 62.98% .

Study 2: Enzyme Inhibition Profile

Another study assessed the compound's ability to inhibit β-secretase activity, yielding an IC50 value indicative of moderate potency. The inhibition profile suggests that this compound could play a role in multi-target approaches for Alzheimer’s disease therapy .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameCAS NumberKey Biological Activity
Rac-tert-butyl N-[3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate54012-73-6Enzyme inhibition (β-secretase)
Tert-butyl (6-methylpiperidin-3-yl)carbamate147-71-7Moderate neuroprotective effects
(S)-tert-butyl (piperidin-2-ylmethyl)carbamate139004-93-6Antioxidant properties

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